Fmoc-alpha-methyl-L-4-Fluorophe

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The research on Fmoc-alpha-methyl-L-4-Fluorophe and related compounds has been advancing, with studies focusing on the synthesis and application of fluorinated phenylalanine derivatives in peptide chemistry. These compounds are of interest due to their potential in creating photoactive peptides, self-assembling hydrogels, and facilitating the incorporation of sterically hindered residues in peptide chains .

Synthesis Analysis

The synthesis of Fmoc-protected fluorinated phenylalanine derivatives has been demonstrated through various methods. One approach involves the preparation of N-Fmoc-L-p-azidotetrafluorophenylalanine from achiral starting materials using an acetamidomalonate synthesis followed by enzymatic resolution. This method allows for the assembly of photoactive peptides using solid-phase Fmoc chemistry . Another study highlights the use of Fmoc amino acid fluorides as rapid-acting acylating agents in peptide synthesis, particularly advantageous for coupling sterically hindered amino acid residues due to the small size of the fluoride leaving group .

Molecular Structure Analysis

The molecular structure of Fmoc-protected fluorinated phenylalanine derivatives plays a crucial role in their reactivity and application. The presence of fluorine atoms significantly affects the physical and chemical properties of these molecules, which is evident in their ability to participate in the formation of self-assembling hydrogels and in the enhanced reactivity during peptide coupling reactions .

Chemical Reactions Analysis

Chemical reactions involving Fmoc-protected fluorinated phenylalanine derivatives are diverse and include the formation of self-assembling hydrogels and the coupling of peptides. The self-assembly and hydrogelation behavior of these compounds are influenced by side chain functionalization and the state of the C-terminal carboxylic acid. Modifications at the C-terminus, such as conversion to amide or methyl ester groups, can alter the hydrophobicity and hydrogen bonding capacity, thus affecting the self-assembly and hydrogelation properties . In peptide synthesis, the use of Fmoc amino acid fluorides allows for efficient coupling of difficult residues, showcasing the versatility of these reagents in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-protected fluorinated phenylalanine derivatives are key to their function in peptide synthesis and hydrogel formation. The fluorination of the phenyl ring enhances the hydrophobic character and alters the electronic properties of the amino acid, which can lead to changes in self-assembly behavior and peptide reactivity. The pH sensitivity of hydrogelation and the stability of the resulting hydrogels are also important properties that have been studied, revealing the delicate balance between monomer structure, solvent interactions, and environmental conditions . Additionally, the reactivity of Fmoc amino acid fluorides in peptide coupling reactions is attributed to the electron-withdrawing effect of the fluorine atoms, which can facilitate the acylation process .

科学研究应用

Derivatization for Chromatography

- Fmoc (9-fluorenylmethyl chloroformate) has been evaluated for the derivatization of tertiary amphetamines, such as N-methylephedrine, prior to liquid chromatographic analysis. This derivatization improves the detection and quantification of these compounds in various samples, demonstrating Fmoc's utility in enhancing chromatographic analyses (Herráez-Hernández & Campíns-Falcó, 2000).

Synthesis of Dihydroquinoxalinones

- Fmoc-protected α-amino acid is used in a one-pot, two-step reaction under microwave irradiation for the efficient synthesis of dihydroquinoxalinones, a process that highlights the role of Fmoc in facilitating complex organic syntheses (Dalvi et al., 2015).

Enantiomer Separation

- Fmoc derivatives of α-amino acids and their esters have been separated using a chiral column, indicating Fmoc's application in the chiral separation and determination of the optical purity of amino acids and esters, which is crucial for pharmaceutical research and development (이스람 포크롤 & 이원재, 2015).

Fmoc Removal in Ionic Liquid

- An efficient method for Fmoc removal using ionic liquid has been developed, offering a mild and effective alternative for the deprotection of various amines and amino acid methyl esters in peptide synthesis (Gioia et al., 2017).

安全和危害

When handling Fmoc-alpha-methyl-L-4-Fluorophe, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised. All sources of ignition should be removed, and personnel should be evacuated to safe areas .

未来方向

Research into Fmoc-alpha-methyl-L-4-Fluorophe and similar compounds is ongoing, with a focus on their potential applications in peptide drug discovery . DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space .

属性

IUPAC Name |

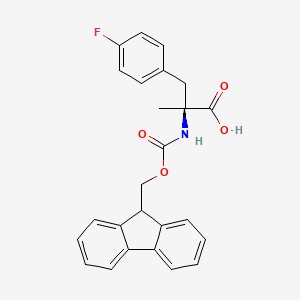

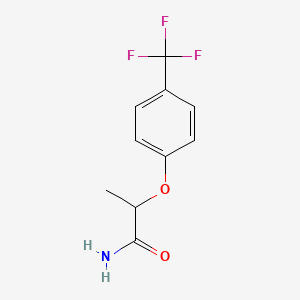

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO4/c1-25(23(28)29,14-16-10-12-17(26)13-11-16)27-24(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCDIHMFXNGCRG-VWLOTQADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC=C(C=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-alpha-methyl-L-4-Fluorophe | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine](/img/structure/B1341719.png)

![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)